Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in this molecule makes it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylphenylpiperazine with a suitable propylamine derivative, followed by cyclization with a thioxoquinazoline precursor. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring environmental compliance through green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core can bind to enzymes and receptors, modulating their activity. The piperazine moiety enhances its ability to cross biological membranes and interact with neurotransmitter systems. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline-based compounds with similar structures and biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring, known for their pharmacological properties.
Thioxoquinazoline Derivatives: Molecules with the thioxoquinazoline core, exhibiting diverse biological activities.
Uniqueness
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various biological targets makes it a valuable compound for research and development .
Biological Activity
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound features a quinazoline core structure known for diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular characteristics of the compound are as follows:
Property | Value |
---|---|
Molecular Formula | C27H33N5O4S |
Molecular Weight | 523.6 g/mol |
IUPAC Name | Methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI Key | LNOATTIBRFMIEL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme and receptor activities, which may lead to various therapeutic effects. The compound's mechanism is still under investigation but may involve:
- Kinase Inhibition : Similar compounds have shown potent inhibitory activity against kinases involved in cell cycle regulation and proliferation.
Anticancer Properties
Research indicates that compounds related to this structure exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in tumor cells at low concentrations (30–100 nM), demonstrating their potential as multikinase inhibitors .
A comparative analysis of cytotoxic activity against various human tumor cell lines revealed that similar compounds effectively inhibited cellular proliferation by blocking key signaling pathways necessary for growth. The following table summarizes the growth inhibition data for selected cell lines:
Cell Line | GI50 (µM) |
---|---|
MCF7 (Breast) | 0.025 |
HCT116 (Colon) | 0.3 |
DU145 (Prostate) | 0.5 |
K562 (Leukemia) | 0.25 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Certain analogs have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infectious diseases.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Multikinase Inhibitors : A study highlighted the structure–activity relationship (SAR) of various quinazoline derivatives, establishing a correlation between structural modifications and enhanced biological activity .
- In Vitro Testing : In vitro assays indicated that modifications in the piperazine moiety significantly influenced cytotoxicity and selectivity against cancer cell lines .
Properties
Molecular Formula |
C28H35N5O4S |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
methyl 3-[3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C28H35N5O4S/c1-19-5-6-20(2)24(17-19)32-15-13-31(14-16-32)11-4-10-29-25(34)9-12-33-26(35)22-8-7-21(27(36)37-3)18-23(22)30-28(33)38/h5-8,17-18H,4,9-16H2,1-3H3,(H,29,34)(H,30,38) |
InChI Key |
MOUOTTYQOPRLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
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